Cas no 128941-11-7 (1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy-)

1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy- structure
128941-11-7 structure
Product Name:1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy-
CAS No:128941-11-7
MF:C22H37N5O2
MW:403.561485052109
CID:197442
PubChem ID:182942
Update Time:2025-04-19

1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy-
    • N-[3-[5-(3-aminopropylamino)pentylamino]propyl]-2-hydroxy-3-(1H-indol-3-yl)propanamide
    • DTXSID90926240
    • N-[3-({5-[(3-Aminopropyl)amino]pentyl}amino)propyl]-2-hydroxy-3-(1H-indol-3-yl)propanimidic acid
    • 128941-11-7
    • 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-
    • Inchi: 1S/C22H37N5O2/c23-10-6-13-24-11-4-1-5-12-25-14-7-15-26-22(29)21(28)16-18-17-27-20-9-3-2-8-19(18)20/h2-3,8-9,17,21,24-25,27-28H,1,4-7,10-16,23H2,(H,26,29)
    • InChI Key: LEAUOZFNUKROIV-UHFFFAOYSA-N
    • SMILES: OC(C(NCCCNCCCCCNCCCN)=O)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 402.28718
  • Monoisotopic Mass: 403.295
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 16
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.127
  • Boiling Point: 682°Cat760mmHg
  • Flash Point: 366.3°C
  • Refractive Index: 1.582
  • PSA: 112.3

1H-Indole-3-propanamide,N-[3-[[5-[(3-aminopropyl)amino]pentyl]amino]propyl]-a-hydroxy- Related Literature

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